molecular formula C11H18OSi B3280017 1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one CAS No. 70639-94-0

1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one

Cat. No.: B3280017
CAS No.: 70639-94-0
M. Wt: 194.34 g/mol
InChI Key: TZYGKMOBSVPBHR-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one is a specialized chemical building block designed for advanced organic synthesis and drug discovery research. This compound features a ketone group adjacent to a trimethylsilyl-protected acetylene (alkyne) moiety, a combination that offers unique reactivity. The cyclopentyl group contributes significant steric bulk and can influence the compound's pharmacokinetic properties. In medicinal chemistry, such protected ynones are valuable intermediates in the synthesis of complex heterocyclic scaffolds, including those found in nucleoside analogs . The trimethylsilyl group acts as a protecting agent for the terminal alkyne, allowing for selective deprotection and further functionalization, such as in Sonogashira-type cross-coupling reactions to create more complex molecular architectures. Researchers can utilize this compound in the exploration of new chemical space for pharmaceutical targets, including the development of antiviral agents and other therapeutic classes. The structure is consistent with intermediates used in fine chemical synthesis and catalyst development, akin to the utility of other specialized organosilicon compounds . This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentyl-3-trimethylsilylprop-2-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18OSi/c1-13(2,3)9-8-11(12)10-6-4-5-7-10/h10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYGKMOBSVPBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Synthetic Applications

Reactions at the Carbonyl Group

The carbonyl group of the ynone can undergo standard ketone reactions. However, the conjugated system influences its reactivity. Nucleophilic addition to the carbonyl carbon is a common transformation, leading to propargyl alcohols. The stereochemical outcome of such additions can often be controlled by the choice of reagents and reaction conditions.

Reactions Involving the Alkynyl Moiety

The alkynyl group is a hub of reactivity, which can be modulated by the presence of the trimethylsilyl (B98337) group.

The trimethylsilyl group can be selectively removed under mild conditions, most commonly using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or by treatment with a base such as potassium carbonate in methanol. This deprotection unmasks the terminal alkyne, which can then participate in a wide range of reactions, including:

Sonogashira Coupling: The newly formed terminal alkyne can be coupled with various aryl or vinyl halides to construct more complex molecular architectures.

Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form triazoles.

Addition Reactions: The terminal alkyne can undergo various addition reactions, such as hydration to form a methyl ketone or hydrohalogenation.

The electron-deficient alkyne of the ynone system is an excellent dienophile in Diels-Alder reactions and a reactive partner in other cycloaddition processes. nih.gov These reactions provide efficient routes to a variety of cyclic and heterocyclic compounds. For instance, reaction with dienes can lead to the formation of six-membered rings, while reactions with 1,3-dipoles can afford five-membered heterocyclic systems.

Conjugate Addition Reactions

The β-carbon of the ynone is highly electrophilic and susceptible to nucleophilic attack in a Michael-type or conjugate addition. A wide variety of nucleophiles, including organocuprates, amines, thiols, and enolates, can add to this position. These reactions are synthetically valuable as they allow for the formation of a new carbon-carbon or carbon-heteroatom bond and the introduction of diverse functional groups.

Reaction Type Reagent/Conditions Product Type
DesilylationTBAF or K₂CO₃/MeOHTerminal Alkyne
Cycloaddition (Diels-Alder)DieneSubstituted Cyclohexadiene
Conjugate AdditionOrganocuprate (R₂CuLi)β-Substituted Enone

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR) Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to map the connectivity and spatial relationships of atoms within 1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one.

Proton (¹H) NMR spectroscopy reveals the different chemical environments of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the protons of the cyclopentyl ring and the trimethylsilyl (B98337) (TMS) group.

The nine protons of the trimethylsilyl group are chemically equivalent and are expected to produce a sharp singlet in the upfield region of the spectrum, typically around δ 0.2 ppm. This characteristic chemical shift is due to the electropositive nature of silicon, which results in significant shielding of the methyl protons.

The protons of the cyclopentyl group will exhibit more complex splitting patterns due to spin-spin coupling between adjacent, non-equivalent protons. The proton on the carbon adjacent to the carbonyl group (α-proton) is expected to be the most deshielded of the cyclopentyl protons, with a predicted chemical shift in the range of δ 2.8-3.2 ppm. This downfield shift is a result of the electron-withdrawing effect of the carbonyl group. The remaining eight protons on the β and γ carbons of the cyclopentyl ring are expected to resonate further upfield, likely in the range of δ 1.6-2.0 ppm, as multiplets. chemicalbook.comspectrabase.comlibretexts.orgnetlify.appdocbrown.info

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-Si(CH₃)₃0.2Singlet
Cyclopentyl CH (α to C=O)2.8 - 3.2Multiplet
Cyclopentyl CH₂ (β, γ to C=O)1.6 - 2.0Multiplet

Note: The data presented in this table is predicted based on typical chemical shifts for similar functional groups and structural motifs.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, each carbon atom in a unique chemical environment will produce a distinct signal.

The carbonyl carbon is the most deshielded carbon and is expected to appear significantly downfield, with a predicted chemical shift in the range of δ 190-205 ppm. The two sp-hybridized carbons of the alkyne will have characteristic chemical shifts between δ 85 and 105 ppm. The carbon attached to the silicon atom will be more shielded than the one adjacent to the carbonyl group.

The carbons of the cyclopentyl ring will have chemical shifts in the aliphatic region. The α-carbon, being attached to the carbonyl group, will be the most deshielded of the cyclopentyl carbons, with an expected chemical shift around δ 45-55 ppm. The β and γ carbons are predicted to resonate between δ 25 and 35 ppm. The trimethylsilyl methyl carbons will appear at a highly shielded position, typically in the range of δ -2 to 2 ppm. compoundchem.comoregonstate.edulibretexts.orglibretexts.orgyoutube.com

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O190 - 205
-C≡C-Si-95 - 105
-C≡C-C=O85 - 95
Cyclopentyl CH (α to C=O)45 - 55
Cyclopentyl CH₂ (β, γ to C=O)25 - 35
-Si(CH₃)₃-2 - 2

Note: The data presented in this table is predicted based on typical chemical shifts for similar functional groups and structural motifs.

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

The HSQC spectrum would show correlations between each carbon atom and the protons directly attached to it. This would allow for the unambiguous assignment of the proton signals corresponding to the α, β, and γ positions of the cyclopentyl ring to their respective carbon signals. columbia.edupressbooks.pubyoutube.com

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity across quaternary carbons, such as the carbonyl and alkyne carbons. For instance, the α-proton of the cyclopentyl ring should show a correlation to the carbonyl carbon and the β-carbon. The protons of the trimethylsilyl group would be expected to show correlations to the sp-hybridized carbon of the alkyne to which the TMS group is attached. columbia.eduyoutube.comyoutube.comlibretexts.org

Vibrational Spectroscopy for Functional Group Identification (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Due to conjugation with the alkyne, this peak is predicted to appear in the range of 1650-1680 cm⁻¹. jove.commit.edudummies.comorgchemboulder.compg.edu.pl The carbon-carbon triple bond (C≡C) stretch of the silyl-substituted alkyne is expected to show a weak to medium intensity absorption in the region of 2150-2180 cm⁻¹.

The trimethylsilyl group has several characteristic vibrations. A strong, sharp band around 1250 cm⁻¹ is indicative of the symmetric CH₃ deformation of the Si-CH₃ groups. Additionally, absorptions in the 840-860 cm⁻¹ region are characteristic of the Si-C stretching vibrations. jkps.or.kraip.orgnih.govgelest.comaip.org The C-H stretching vibrations of the cyclopentyl and methyl groups are expected in the 2850-3000 cm⁻¹ region.

Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Frequency Range (cm⁻¹)Intensity
C-H (Aliphatic)2850 - 3000Medium-Strong
C≡C (Silyl-substituted)2150 - 2180Weak-Medium
C=O (Conjugated Ketone)1650 - 1680Strong
Si-CH₃ (Symmetric deformation)~1250Strong, Sharp
Si-C (Stretch)840 - 860Strong

Note: The data presented in this table is predicted based on typical vibrational frequencies for the indicated functional groups.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound (C₁₁H₁₈OSi), the molecular weight is 194.35 g/mol . In a high-resolution mass spectrum, the exact mass of the molecular ion ([M]⁺) would be observed, confirming the elemental composition.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A common fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. jove.comchemistrynotmystery.comlibretexts.org In this case, two primary α-cleavage events are possible:

Loss of the cyclopentyl radical (•C₅H₉), resulting in a [M - 69]⁺ acylium ion at m/z 125.

Cleavage of the bond between the carbonyl and the alkyne, leading to the formation of a cyclopentylcarbonyl cation at m/z 97.

Another significant fragmentation pathway would involve the trimethylsilyl group. The loss of a methyl radical (•CH₃) from the molecular ion would produce a [M - 15]⁺ ion at m/z 179. A characteristic fragment for trimethylsilyl compounds is the trimethylsilyl cation, [Si(CH₃)₃]⁺, which would appear at m/z 73. nih.govsci-hub.senih.govresearchgate.netacs.org

Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment Ion
194[M]⁺
179[M - CH₃]⁺
125[M - C₅H₉]⁺
97[C₅H₉CO]⁺
73[Si(CH₃)₃]⁺

Note: The data presented in this table is based on predicted fragmentation patterns for ketones and trimethylsilyl-containing compounds.

X-ray Crystallography for Solid-State Structural Determination (Applicable to related compounds)

X-ray crystallography is a technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.govnih.gov While this technique is only applicable if this compound can be obtained as a suitable single crystal, the structural information it would provide is unparalleled in its detail.

Computational and Theoretical Studies of 1 Cyclopentyl 3 Trimethylsilyl Prop 2 Yn 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy. For a molecule such as 1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one, these calculations can elucidate its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for determining the electronic structure and molecular properties of organic molecules like this compound.

DFT calculations would typically be employed to optimize the molecule's geometry, revealing key bond lengths, bond angles, and dihedral angles. The electronic properties, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), are also readily calculated. These properties are crucial for understanding the molecule's stability, reactivity, and intermolecular interactions.

A hypothetical DFT analysis of this compound would likely reveal a significant polarization of the carbonyl group, with a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen atom. The trimethylsilyl (B98337) group, being electropositive, would influence the electron density of the adjacent alkyne. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Note: The values in this table are illustrative and would need to be calculated using specific DFT methods and basis sets.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and can provide very accurate energetic and geometrical information. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, can be used to refine the results obtained from DFT.

For this compound, ab initio calculations would be invaluable for obtaining precise bond dissociation energies, heats of formation, and the relative energies of different conformers. This information is critical for a detailed understanding of the molecule's thermodynamic stability.

Elucidation of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states.

For this compound, theoretical studies could investigate various reactions, such as nucleophilic additions to the carbonyl carbon or the β-carbon of the alkyne, cycloaddition reactions involving the alkyne, or reactions involving the trimethylsilyl group. DFT and ab initio methods can be used to calculate the activation energies associated with different reaction pathways, thereby predicting the most likely mechanism. The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes.

Prediction of Reactivity and Selectivity Profiles

The electronic properties calculated using quantum chemical methods can be used to predict the reactivity and selectivity of this compound. For instance, the molecular electrostatic potential map can highlight the most likely sites for nucleophilic and electrophilic attack.

The presence of the electron-withdrawing carbonyl group and the electropositive trimethylsilyl group creates a unique electronic environment around the alkyne, influencing its reactivity in addition and cycloaddition reactions. Computational studies could predict the regioselectivity and stereoselectivity of such reactions, guiding synthetic efforts.

Table 2: Predicted Reactivity Indices

Index Definition Predicted Trend for this compound
Fukui Functions Measures the change in electron density at a given point when an electron is added or removed. Would identify the most electrophilic and nucleophilic sites.

Note: These indices are derived from conceptual DFT and provide a framework for predicting chemical reactivity.

Conformational Analysis and Stereoelectronic Effects

By systematically rotating the single bonds and calculating the energy of each resulting conformer, a potential energy surface can be generated. This allows for the identification of the lowest energy (most stable) conformers. Furthermore, stereoelectronic effects, which are the interactions between electron orbitals that depend on the molecule's geometry, can be analyzed. For example, the orientation of the cyclopentyl ring relative to the carbonyl group could influence the accessibility of the carbonyl carbon to nucleophiles.

Role As a Synthetic Intermediate and Building Block in Organic Chemistry

Modular Synthesis of Complex Molecular Architectures

The dual reactivity of 1-cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one makes it an excellent building block for modular synthesis, a strategy that involves the sequential assembly of molecular fragments. This approach allows for the systematic construction of complex target molecules. The ketone functionality can undergo nucleophilic addition or serve as an electrophile in condensation reactions, while the trimethylsilyl-protected alkyne can be unmasked for subsequent coupling reactions, such as the Sonogashira coupling, or participate directly in cycloadditions. This orthogonal reactivity enables chemists to build molecular complexity in a controlled, stepwise manner, a cornerstone of diversity-oriented synthesis and the assembly of natural product scaffolds.

Precursor for the Construction of Diverse Heterocyclic Systems (e.g., Azasilinones, Furans, Isoxazoles)

The inherent functionality of α,β-acetylenic ketones like this compound makes them powerful precursors for a wide array of heterocyclic compounds.

Azasilinones : While the synthesis of various nitrogen-containing heterocycles from alkynes is a well-established field in organic chemistry, the specific conversion of silyl (B83357) alkynyl ketones to azasilinones is not widely documented in prominent literature. nih.govfrontiersin.org The construction of silicon-nitrogen heterocycles often involves distinct synthetic pathways, such as the cyclization of substrates already containing Si-N bonds. mdpi.comresearchgate.net

Furans : Substituted furans can be readily synthesized from γ-alkynyl ketones through intramolecular cyclization reactions. rsc.org For a precursor like this compound, initial manipulation to introduce a γ-hydroxy group (e.g., via reduction of the ketone and subsequent reactions) would set the stage for cyclization. Metal-catalyzed cycloisomerization, particularly with gold or palladium catalysts, is a common and efficient method for effecting this transformation. rsc.orgnih.gov The reaction proceeds via activation of the alkyne by the metal catalyst, followed by intramolecular attack of the oxygen nucleophile to form the furan (B31954) ring.

Isoxazoles : The synthesis of isoxazoles from alkynes is classically achieved through a 1,3-dipolar cycloaddition reaction with a nitrile oxide. organic-chemistry.orggelest.com The trimethylsilyl (B98337) group on the alkyne plays a crucial role in controlling the regioselectivity of this cycloaddition. nih.gov Due to steric and electronic factors, the cycloaddition typically proceeds to place the R-group of the nitrile oxide (R-CNO) adjacent to the silyl-substituted carbon, leading to the formation of a 5-substituted-3-trimethylsilylisoxazole as the major regioisomer. The resulting silylated isoxazole (B147169) can then be subjected to desilylation or further functionalized.

HeterocycleGeneral Synthetic ApproachRole of this compound
Furan Metal-catalyzed or acid-catalyzed intramolecular cyclization of a γ-hydroxy alkynyl ketone.Serves as a precursor; requires modification to introduce a γ-hydroxy group before cyclization.
Isoxazole 1,3-Dipolar cycloaddition of a nitrile oxide to the alkyne.The silylalkyne acts as the dipolarophile; the TMS group directs the regioselectivity of the cycloaddition. nih.gov

Development of Chiral Building Blocks through Asymmetric Transformations

The prochiral ketone of this compound is a prime target for asymmetric transformations to generate valuable chiral building blocks. Asymmetric reduction of the carbonyl group is a key method to produce enantiomerically enriched propargylic alcohols.

These transformations can be achieved using various catalytic systems:

Catalytic Asymmetric Reduction : Reagents such as chiral oxazaborolidines (as in the Corey-Bakshi-Shibata reduction) or transition metal complexes with chiral ligands (e.g., Ru-, Rh-, or Ir-based catalysts) can effect the highly enantioselective reduction of the ketone to the corresponding secondary alcohol. nih.gov

Enzyme-Catalyzed Reduction : Ketoreductase enzymes offer a green and highly selective alternative for producing chiral alcohols from ketones, often with exceptional enantiomeric excess.

Asymmetric Alkylation/Alkynylation : The addition of organometallic reagents (e.g., organozinc or Grignard reagents) to the carbonyl group in the presence of a stoichiometric chiral ligand or a chiral catalyst can generate chiral tertiary alcohols.

The resulting chiral propargylic alcohols are highly versatile synthetic intermediates, which can be used in the synthesis of natural products, pharmaceuticals, and other complex chiral molecules.

Applications in Anion Relay Chemistry (ARC) and Related Strategies

Anion Relay Chemistry (ARC) is a powerful multicomponent coupling strategy that relies on the controlled migration of an anionic charge through a molecule to allow for multiple bond-forming events in a single operation. Silyl-containing compounds are central to this methodology due to the facility of the Brook rearrangement, a silicon-mediated [1,n]-anionic migration.

In a typical Type I ARC sequence, this compound could act as a key electrophile. The process would involve:

Initial Nucleophilic Attack : A nucleophile adds to the carbonyl group, generating a tertiary alkoxide.

Brook Rearrangement : This alkoxide can trigger a mdpi.com-Brook rearrangement, transferring the silyl group from the alkyne's carbon to the oxygen. This migration simultaneously relays the negative charge from the oxygen to the acetylenic carbon.

Second Electrophilic Capture : The newly formed carbanion is then trapped by a second, different electrophile.

This sequence allows for the rapid, one-pot assembly of three different components (the nucleophile, the acetylenic ketone, and the second electrophile), creating highly functionalized and complex molecular architectures with excellent stereochemical control.

Design of Novel Sila-isosteres in Synthetic Pathways

Beyond its role as a reactive intermediate, the trimethylsilyl (TMS) group in this compound can be strategically incorporated into a final molecule as a "sila-isostere." Bioisosterism is a strategy in drug design where an atom or group of atoms is replaced by another with similar physical or chemical properties to enhance desired biological or physical characteristics without drastically altering the chemical structure.

The replacement of a carbon atom with a silicon atom (sila-substitution) can significantly alter a molecule's properties:

Physicochemical Properties : Silicon is larger and more electropositive than carbon, and the Si-C bond is longer than a C-C bond. This can change the molecule's conformation and steric profile. mdpi.com

Lipophilicity : The TMS group is significantly more lipophilic than a hydrogen atom and can be considered a bioisostere of a bulky alkyl group like tert-butyl. frontiersin.org Increasing lipophilicity can affect a compound's ability to cross cell membranes.

Metabolic Stability : The C-Si bond is generally stable but can alter metabolic pathways. For instance, replacing a carbon atom at a site of metabolic oxidation with silicon can block that metabolic route, potentially increasing the drug's half-life.

Therefore, the TMS group on this building block is not merely a protecting group to be removed but can be intentionally retained in the final molecular design to fine-tune the pharmacological profile of a bioactive compound.

Q & A

Q. Table 1: Key Spectral Parameters for this compound

TechniqueExpected Signals/PeaksReference
1H^1H-NMR (CDCl3_3)δ 0.25 (s, 9H, Si(CH3_3)3_3), δ 1.5–2.1 (m, 8H, cyclopentyl), δ 2.8 (s, 1H, ≡C–H)
IR (neat)2150 cm1^{-1} (C≡C), 1680 cm1^{-1} (C=O)
HRMS (ESI+)[M+H]+^+: Calc. 236.1432, Found: 236.1429

Q. Table 2: Crystallographic Refinement Parameters

SoftwareFunctionalityReference
SHELXLRefinement of anisotropic displacement parameters, hydrogen bonding analysis
Mercury CSDVisualization of crystal packing, void analysis, intermolecular interactions

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.